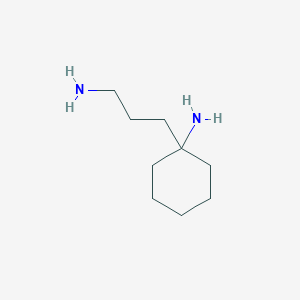

1-(3-Aminopropyl)cyclohexan-1-amine

Description

Contextual Significance in Cycloaliphatic Amine Chemistry

1-(3-Aminopropyl)cyclohexan-1-amine, a notable member of the cycloaliphatic amine family, is distinguished by its cyclohexane (B81311) ring structure. researchgate.net Cycloaliphatic amines are characterized by a cyclic hydrocarbon component and an amine functional group located outside of that ring. researchgate.net These compounds, including 1-(3-Aminopropyl)cyclohexan-1-amine, are recognized for their role as low-cost organic intermediates. researchgate.net

The chemistry of cycloaliphatic amines like 1-(3-Aminopropyl)cyclohexan-1-amine is akin to that of simpler primary, secondary, or tertiary amines, making them strong bases. researchgate.net Their versatile reactivity allows for the formation of salts with both Brønsted and Lewis acids and for exhaustive alkylation to produce quaternary ammonium (B1175870) cations. researchgate.net A key reaction for primary cycloaliphatic amines is their interaction with phosgene (B1210022) to create isocyanates. researchgate.netwikipedia.org Furthermore, cycloaliphatic diamines are crucial co-monomers in the synthesis of high-molecular-weight polymers such as polyamides, polyimides, polyureas, and epoxies when reacted with dicarboxylic acids or their derivatives, dianhydrides, and diisocyanates. researchgate.net

Interdisciplinary Research Relevance

The unique structural characteristics of 1-(3-Aminopropyl)cyclohexan-1-amine have garnered significant interest across various scientific fields, including medicinal chemistry and material science. ontosight.aicymitquimica.com In medicinal chemistry, it is explored as a building block for creating new bioactive molecules. ontosight.aimedchemexpress.com Its application in material science is primarily as a curing agent for epoxy resins and as a monomer or cross-linking agent in the synthesis of polymers like polyamides and polyurethanes. ontosight.aigoogle.comgoogle.com

Physicochemical Properties

| Property | Value |

| CAS Number | 3312-60-5 chemicalbook.com |

| Molecular Formula | C9H20N2 chemicalbook.com |

| Molecular Weight | 156.27 g/mol chemicalbook.com |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Odor | Characteristic amine odor ontosight.ai |

| Boiling Point | 120-123 °C at 20 mm Hg chemicalbook.com |

| Density | 0.917 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.482 at 20 °C chemicalbook.com |

| Solubility | Soluble in water, alcohols, and hydrocarbons ontosight.ai |

Synthesis and Structural Analysis

The synthesis of cycloaliphatic amines can be achieved through various methods, including the amination of cycloalkanols and the reductive amination of cyclic ketones. researchgate.net For instance, 1,3-cyclohexanediamine (B1580663) can be synthesized from resorcinol (B1680541) through a hydroxylamine (B1172632) hydrochloride pathway, which involves the oximation of 1,3-cyclohexanedione (B196179) followed by hydrogenation. mdpi.com Another approach is the direct reductive amination of ketones. rsc.org The production of bis(aminomethyl)cyclohexane, a related compound, can be accomplished by hydrogenating xylylenediamine in the presence of a catalyst. google.comgoogle.com

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, N-(3-Aminopropyl)cyclohexylamine has been identified as a competitive inhibitor of spermine (B22157) synthase. medchemexpress.comchemicalbook.com This inhibitory action has prompted research into its potential applications for neurological diseases. cymitquimica.commedchemexpress.com Studies have shown that it can impact intracellular spermine and spermidine (B129725) levels, which are involved in various cellular processes. medchemexpress.com

Applications in Material Science

A significant application of 1-(3-Aminopropyl)cyclohexan-1-amine is as a curing agent for epoxy resins. ontosight.aigoogle.comgoogle.com It has been found to enhance the properties of epoxy resin compositions without the typical negative impact on mechanical properties seen with other cycloaliphatic amine-based curing agents. google.comgoogle.com The primary drawback of cycloaliphatic amines in this context is the need for higher curing temperatures to achieve a full cure. google.com

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2 |

|---|---|

Molecular Weight |

156.27 g/mol |

IUPAC Name |

1-(3-aminopropyl)cyclohexan-1-amine |

InChI |

InChI=1S/C9H20N2/c10-8-4-7-9(11)5-2-1-3-6-9/h1-8,10-11H2 |

InChI Key |

GIHCCZLTCAEZJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCCN)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 1 3 Aminopropyl Cyclohexan 1 Amine

Established Synthetic Pathways

Traditional routes to 1-(3-Aminopropyl)cyclohexan-1-amine leverage fundamental organic reactions, offering dependable and scalable methods for its synthesis.

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgmasterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of 1-(3-Aminopropyl)cyclohexan-1-amine, a key precursor can be formed from cyclohexanone.

One established pathway begins with the cyanoethylation of cyclohexanone, followed by a Strecker reaction. The resulting dinitrile, 1-(2-cyanoethyl)cyclohexanecarbonitrile, can then undergo reduction of both nitrile groups to yield the target diamine. Another approach involves the reductive amination of 1,3-cyclohexanedione (B196179) to produce 1,3-cyclohexanediamine (B1580663) (1,3-CHDA), although this leads to a different isomer. mdpi.com A more direct, albeit challenging, route would be the reductive amination of a suitable keto-nitrile or keto-amine precursor. The choice of reducing agent is critical, with common options including sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaHB(OAc)₃]. masterorganicchemistry.comharvard.eduorganic-chemistry.org

Table 1: Reductive Amination Strategies and Reagents

| Carbonyl Precursor | Amine Source | Reducing Agent | Key Intermediate |

|---|---|---|---|

| Cyclohexanone | Ammonia (B1221849) | H₂/Catalyst, NaBH₃CN | Cyclohexylamine |

| 1,3-Cyclohexanedione | Ammonia | H₂/Raney Ni | 1,3-Cyclohexanediamine |

The synthesis of functionalized cyclohexanes can sometimes be achieved through the ring-opening of bicyclic or other strained ring systems. However, for the specific synthesis of a 1,1-disubstituted cyclohexane (B81311) like 1-(3-Aminopropyl)cyclohexan-1-amine, this is not a commonly reported strategy. Such approaches are more typically employed to create linear chains or to introduce functionality in a stereocontrolled manner that is difficult to achieve directly on a pre-formed ring.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, offer high efficiency and complexity generation. thieme-connect.comnih.gov The Strecker synthesis, the first reported MCR, combines a ketone or aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, a valuable precursor to amino acids. nih.govrsc.org

An adaptation of the Strecker reaction is a key step in a known synthesis of 1-(3-Aminopropyl)cyclohexan-1-amine. Starting with the cyanoethylation product of cyclohexanone, a subsequent Strecker reaction introduces the second nitrogen functionality, forming a dinitrile intermediate which can then be reduced. Pseudo-multicomponent reactions, where one reactant participates in multiple steps, also represent a viable strategy for building complex amine structures. rsc.org

Table 2: Multicomponent Reaction Example for Precursor Synthesis

| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

|---|---|---|---|---|

| Strecker Synthesis | Ketone | Amine (or Ammonia) | Cyanide Source (e.g., KCN) | α-Aminonitrile |

Novel Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry seeks to improve upon established methods by developing new catalysts and reaction pathways that offer greater efficiency, selectivity, and milder operating conditions.

Catalytic hydrogenation is a clean and atom-efficient method for the reduction of functional groups, particularly nitriles to primary amines. researchgate.netresearchgate.net This transformation is crucial for syntheses starting from dinitrile precursors of 1-(3-Aminopropyl)cyclohexan-1-amine. A significant challenge in nitrile hydrogenation is controlling selectivity to obtain the primary amine while avoiding the formation of secondary and tertiary amine byproducts. researchgate.netnih.gov

The choice of catalyst is paramount. While traditional catalysts like Raney Nickel are effective, they often require harsh conditions. mdpi.com Recent research has focused on developing more selective heterogeneous catalysts. researchgate.net For instance, atomically dispersed palladium catalysts have shown tunable selectivity, with single Pd atoms favoring secondary amines and small Pd clusters favoring primary amines. nih.gov Rhodium on alumina (B75360) (Rh₂P) has also been demonstrated as a highly efficient catalyst for related reductive coupling reactions involving nitriles. nih.gov Electrocatalytic hydrogenation on nanostructured copper catalysts has also emerged as a promising green alternative, operating at room temperature and preventing over-alkylation by reversibly forming carbamates in the presence of CO₂. nsf.gov

Table 3: Comparison of Catalysts for Nitrile Hydrogenation

| Catalyst System | Key Features | Selectivity for Primary Amine | Reaction Conditions |

|---|---|---|---|

| Raney Nickel | Widely used, cost-effective | Moderate to Good | High pressure and temperature |

| Rhodium on Alumina (Rh/Al₂O₃) | High activity | High | Mild to moderate conditions |

| Atomically Dispersed Pd Clusters | Tunable selectivity based on structure | High | Mild conditions |

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in modern synthesis, earning the 2021 Nobel Prize in Chemistry. youtube.comyoutube.com It offers a metal-free alternative for many transformations. In the context of synthesizing 1-(3-Aminopropyl)cyclohexan-1-amine, organocatalysis could be applied to key bond-forming steps.

For example, the synthesis of functionalized cyclohexenones can be achieved with high enantioselectivity using chiral prolinol derivatives as catalysts in reactions between β-ketoesters and α,β-unsaturated aldehydes. nih.gov While the target molecule is achiral, these methods demonstrate the power of organocatalysis in constructing the cyclohexane core. More relevantly, enamine catalysis, often using secondary amines like proline, can activate aldehydes or ketones for subsequent reactions, such as Michael additions or Mannich reactions, which could be used to build the aminopropyl side chain. youtube.com Organocatalysis can also be used to activate cyclopropanes for stereoselective cycloadditions, showcasing novel ways to form cyclic structures. nih.gov

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of amines. acs.orgyoutube.com For a molecule like 1-(3-aminopropyl)cyclohexan-1-amine, catalytic C-H amination could theoretically be employed. acs.orgyoutube.com This approach involves the direct conversion of a C-H bond into a C-N bond, offering an atom-economical route. acs.org For instance, a suitably functionalized cyclohexane precursor could undergo directed C-H amination. However, controlling the site of amination on a cyclohexane ring, especially in the presence of other functional groups, remains a significant challenge. The use of directing groups can often achieve site selectivity in such transformations. youtube.com

Another potential application of transition metal catalysis would be in the final steps of a synthetic sequence, for example, in the cross-coupling of a protected amine with a suitable electrophile on the cyclohexane ring. Nickel-catalyzed cross-coupling reactions, for instance, have been used in C-N bond formation. nih.gov

Table 1: Representative Transition Metal-Catalyzed Amination Reactions

| Catalyst System | Substrate Type | Amine Source | Reaction Type | Typical Yield (%) | Reference |

| Rh₂(esp)₂ | Alkanes | Sulfamate | C-H Amination | up to 86 | organic-chemistry.org |

| Cu(OAc)₂ | N-Phenylbenzamidine | Intramolecular | C-H Amination | Good | acs.org |

| Ni-catalyst | Aryl Boronic Acids | N-Aminopyridinium | Cross-Coupling | Moderate | nih.gov |

This table presents data from analogous reactions to illustrate the potential of transition metal catalysis and does not represent the direct synthesis of 1-(3-aminopropyl)cyclohexan-1-amine.

Regioselective and Stereoselective Synthesis Considerations

Control of Cyclohexane Stereochemistry

The synthesis of substituted cyclohexanes often requires careful control of stereochemistry. For 1-(3-aminopropyl)cyclohexan-1-amine, while the carbon bearing the geminal diamine is not a stereocenter, other carbons in the ring could be, depending on the synthetic route. Iridium-catalyzed (5+1) annulation strategies have been developed for the stereoselective synthesis of functionalized cyclohexanes from 1,5-diols and methyl ketones. acs.org Such methods allow for high levels of stereocontrol in the formation of the cyclohexane core. acs.org

Furthermore, in reactions involving the cyclohexane ring, the conformational preference of substituents (axial vs. equatorial) can influence the stereochemical outcome of subsequent reactions.

Selective Functionalization of Amine Groups

The target molecule possesses two primary amine groups. In many applications, it is necessary to selectively functionalize one of these amines. This can be achieved by using protecting groups. For example, one amine could be protected with a group like tert-butoxycarbonyl (Boc), allowing the other amine to react. The Boc group can later be removed under acidic conditions. The differential reactivity of the two amine groups—one being a primary alkylamine and the other part of a gem-diamine—might also allow for selective functionalization under carefully controlled conditions.

Chemical Transformations and Reaction Mechanisms

Amination Reactions and Their Mechanisms

Reductive amination is a cornerstone of amine synthesis and represents a highly plausible route to 1-(3-aminopropyl)cyclohexan-1-amine. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.commasterorganicchemistry.com

A hypothetical synthesis could involve the reductive amination of a suitable keto-nitrile precursor, such as 4-oxocyclohexane-1-carbonitrile, with 3-aminopropanenitrile. The resulting intermediate could then undergo reduction of both the imine and the two nitrile functionalities.

The mechanism of reductive amination typically proceeds as follows:

Nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal. wikipedia.org

Dehydration of the hemiaminal to form an imine (or an iminium ion). wikipedia.org

Reduction of the imine/iminium ion by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Substrate | Key Features | Reference |

| NaBH₃CN | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com | masterorganicchemistry.com |

| NaBH(OAc)₃ | Aldehydes, Ketones | Mild and effective; avoids the use of cyanide. masterorganicchemistry.com | masterorganicchemistry.com |

| H₂/Catalyst (e.g., Ni, Pd) | Aldehydes, Ketones | Catalytic hydrogenation, often requires higher pressure. wikipedia.org | wikipedia.org |

This table provides general information on reductive amination and does not reflect specific data for the synthesis of 1-(3-aminopropyl)cyclohexan-1-amine.

Functional Group Interconversions Involving Amine Moieties

The synthesis of 1-(3-aminopropyl)cyclohexan-1-amine would likely involve several functional group interconversions. A key transformation would be the reduction of nitriles to primary amines. youtube.com This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comyoutube.com

For a precursor containing two nitrile groups, simultaneous reduction would be an efficient final step.

Table 3: Reagents for Nitrile Reduction to Primary Amines

| Reagent | Reaction Conditions | Scope | Reference |

| LiAlH₄ | Typically in dry ether or THF, followed by aqueous workup. | Reduces a wide variety of nitriles. | youtube.comyoutube.com |

| H₂/Catalyst (e.g., Raney Ni, PtO₂) | Hydrogen gas pressure, various solvents. | Widely used in industry, can be sensitive to other functional groups. | youtube.com |

This table provides general data for nitrile reduction and is not specific to the synthesis of 1-(3-aminopropyl)cyclohexan-1-amine.

Advanced Spectroscopic and Structural Elucidation of 1 3 Aminopropyl Cyclohexan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution and the solid state. For a molecule such as 1-(3-Aminopropyl)cyclohexan-1-amine, a combination of one-dimensional and two-dimensional NMR techniques would be essential to unambiguously assign all proton and carbon signals.

High-Resolution ¹H and ¹³C NMR for Assignment

Cyclohexane (B81311) Protons: The ten protons on the cyclohexane ring would likely appear as a series of complex multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The axial and equatorial protons would have different chemical shifts due to anisotropic effects, leading to complex splitting patterns.

Aminopropyl Protons: The protons of the 3-aminopropyl chain would show characteristic shifts. The methylene (B1212753) group adjacent to the quaternary carbon (C1') would likely resonate around δ 1.5-2.5 ppm. The central methylene group (C2') would appear at a similar or slightly downfield shift, while the terminal methylene group (C3') adjacent to the primary amine would be deshielded and is expected around δ 2.5-3.0 ppm.

Amine Protons: The protons of the two amine groups (-NH₂) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton.

Quaternary Carbon: A key signal in the spectrum would be the quaternary carbon C1 of the cyclohexane ring, bonded to two nitrogen atoms. Its chemical shift is predicted to be in the range of δ 50-70 ppm. huji.ac.illibretexts.org

Cyclohexane Carbons: The other carbons of the cyclohexane ring (C2-C6) would resonate in the aliphatic region, typically between δ 20-40 ppm.

Aminopropyl Carbons: The carbons of the aminopropyl chain would be distinguishable. C1' is expected around δ 30-40 ppm, C2' around δ 20-30 ppm, and C3', being attached to a primary amine, would be found in the range of δ 35-45 ppm. libretexts.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclohexane CH₂ | 1.0 - 2.0 (m) | 20 - 40 |

| C1-CH₂ (C1') | 1.5 - 2.5 (t) | 30 - 40 |

| -CH₂- (C2') | 1.5 - 2.5 (quint) | 20 - 30 |

| CH₂-NH₂ (C3') | 2.5 - 3.0 (t) | 35 - 45 |

| C(NH₂)(CH₂R) (C1) | - | 50 - 70 |

| NH₂ | variable (br s) | - |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Aminopropyl)cyclohexan-1-amine. These values are estimations based on analogous structures and general NMR principles. m = multiplet, t = triplet, quint = quintet, br s = broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the predicted signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the aminopropyl chain (H-1' with H-2', and H-2' with H-3'), and within the cyclohexane ring, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton. For example, the proton signals in the δ 1.0-2.0 ppm range would correlate with the carbon signals of the cyclohexane ring in the δ 20-40 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For 1-(3-Aminopropyl)cyclohexan-1-amine, HMBC would show correlations from the protons of the C1' methylene group to the quaternary carbon C1, and from the cyclohexane protons to C1, thus confirming the geminal diamine structure.

Solid-State NMR for Bulk Analysis

Solid-State NMR (ssNMR) would provide insights into the structure and dynamics of 1-(3-Aminopropyl)cyclohexan-1-amine in its solid form. Since this compound is likely to be crystalline, ssNMR could be used to determine the number of crystallographically inequivalent molecules in the unit cell, study polymorphism, and analyze intermolecular interactions such as hydrogen bonding involving the amine groups. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the low-abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 1-(3-Aminopropyl)cyclohexan-1-amine would be characterized by the vibrational modes of its functional groups.

N-H Stretching: The primary amine groups (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region is a hallmark of a primary amine. researchgate.netresearchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexane and aminopropyl groups would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine groups is expected to be found in the region of 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations would likely appear in the fingerprint region, between 1000-1250 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3350 |

| N-H Symmetric Stretch | ~3280 |

| C-H Aliphatic Stretch | 2850 - 2960 |

| N-H Bending | 1590 - 1650 |

| C-N Stretching | 1000 - 1250 |

Table 2: Predicted Characteristic FTIR Absorption Frequencies for 1-(3-Aminopropyl)cyclohexan-1-amine. These are approximate ranges based on typical values for primary amines and aliphatic compounds.

Raman Spectroscopy for Structural Insights

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data.

C-C Stretching: The C-C stretching vibrations of the cyclohexane ring and the propyl chain would give rise to distinct signals in the Raman spectrum, typically in the 800-1200 cm⁻¹ region.

C-H Bending and Twisting: The various C-H bending, wagging, and twisting modes of the aliphatic chains would populate the fingerprint region below 1500 cm⁻¹, providing a complex and unique pattern for the molecule.

Symmetry Considerations: For a molecule with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While 1-(3-Aminopropyl)cyclohexan-1-amine is not highly symmetrical, the combination of both techniques provides a more complete picture of its vibrational modes. nih.gov

The comprehensive analysis using these advanced spectroscopic techniques would allow for a complete and unambiguous structural determination of 1-(3-Aminopropyl)cyclohexan-1-amine, providing a foundational understanding of its chemical properties.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental formula of a compound. While specific HRMS data for 1-(3-aminopropyl)cyclohexan-1-amine is not widely published, analysis of a closely related isomer, N-(3-aminopropyl)cyclohexylamine, provides valuable insight. The exact mass of N-(3-aminopropyl)cyclohexylamine (C9H20N2) is 156.16265 g/mol , a value that would be confirmed by HRMS through its high-resolution measurement of the molecular ion peak. massbank.jpufz.de This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing detailed structural information. The fragmentation of aliphatic amines is often characterized by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgyoutube.comlibretexts.org This process leads to the formation of a stable, nitrogen-containing cation.

For a compound like 1-(3-aminopropyl)cyclohexan-1-amine, several key fragmentation pathways can be predicted. Alpha-cleavage at the cyclohexyl ring would be a dominant fragmentation pathway. Additionally, cleavage of the bond between the propyl chain and the cyclohexyl ring, as well as fragmentation along the propyl chain, would produce characteristic ions.

An electron ionization (EI) mass spectrum for the related compound N-(3-aminopropyl)cyclohexylamine shows several key fragments. massbank.jpufz.de The interpretation of this spectrum reveals characteristic peaks that can be attributed to specific fragmentation patterns of the parent molecule.

| m/z | Relative Intensity | Plausible Fragment Structure |

|---|---|---|

| 30 | 999 | [CH₂NH₂]⁺ |

| 41 | 333 | [C₃H₅]⁺ |

| 44 | 439 | [CH₂CH₂NH₂]⁺ |

| 56 | 500 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 70 | 903 | [CH₂(CH₂)₂NH₂]⁺ |

| 98 | 51 | [C₆H₁₂N]⁺ |

| 156 | 30 | [C₉H₂₀N₂]⁺ (Molecular Ion) |

Data based on the mass spectrum of N-(3-aminopropyl)cyclohexylamine. massbank.jpufz.de

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. omicsonline.orglibretexts.org It is particularly useful for identifying different crystalline phases or polymorphs of a compound. omicsonline.orgresearchgate.net The sample is exposed to X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline material. libretexts.orgresearchgate.net While not providing the detailed atomic coordinates of a single crystal analysis, PXRD is crucial for quality control and for studying the solid-state properties of a material. For 1-(3-aminopropyl)cyclohexan-1-amine, PXRD would be used to characterize its solid form and to identify any potential polymorphic variations that could affect its physical properties.

Advanced Spectroscopic Methods for Surface Interactions

The study of how 1-(3-aminopropyl)cyclohexan-1-amine and its derivatives interact with surfaces is crucial for applications where these molecules are used to functionalize materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cea.fr When analyzing derivatives of 1-(3-aminopropyl)cyclohexan-1-amine, particularly when they are functionalized onto surfaces, XPS provides invaluable information about the surface composition and the nature of the chemical bonding.

Key Research Findings:

Elemental Composition and Functional Group Confirmation: XPS survey scans of surfaces functionalized with amine-containing compounds confirm the presence of key elements such as carbon (C), nitrogen (N), and oxygen (O). researchgate.net High-resolution scans of the N 1s region are particularly important for identifying the chemical state of the nitrogen atoms. For instance, the N 1s spectrum of amine-functionalized materials typically shows a main component corresponding to the amine groups. researchgate.net In studies of similar amine-containing molecules, the N 1s spectra can distinguish between neutral amine groups and protonated amines, which appear at higher binding energies. uic.edu

Binding Energy Shifts and Chemical Environment: The binding energy of an element's core electrons is sensitive to its chemical environment. For example, the C 1s spectrum of amine-functionalized materials can be deconvoluted into multiple peaks representing carbon in different chemical states, such as C-C, C-N, and C=O bonds. researchgate.net Similarly, the N 1s peak for an amine group will have a characteristic binding energy. For example, in studies of amine-functionalized polymers, the N 1s spectra often show a primary peak around 400.0 eV. uic.edu The presence of protonated amine groups (–NH3+) can lead to an additional peak at a higher binding energy, typically around 401.4 eV. uic.edu

Surface Functionalization and Purity: XPS is crucial for verifying the successful grafting of amine-containing molecules onto a substrate. By comparing the XPS spectra before and after functionalization, researchers can confirm the presence of the desired amine groups on the surface. The technique is also sensitive enough to detect surface contaminants. labcompare.com

Interactive Data Table: Representative XPS Binding Energies for Amine-Functionalized Surfaces

| Element | Orbital | Functional Group | Typical Binding Energy (eV) | Reference |

| Nitrogen | N 1s | Amine (-NH2) | ~400.0 ± 0.2 | uic.edu |

| Nitrogen | N 1s | Protonated Amine (-NH3+) | ~401.4 ± 0.2 | uic.edu |

| Carbon | C 1s | C-C, C-H | ~284.8 - 285.0 | researchgate.net |

| Carbon | C 1s | C-N | ~286.0 - 286.5 | researchgate.net |

| Carbon | C 1s | C=O | ~288.0 - 289.0 | uic.edu |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Film Analysis

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a versatile technique used for the analysis of solid and liquid samples, particularly thin films and surfaces. anton-paar.comwikipedia.org It works on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index and interacts with the sample in close contact with it. anton-paar.comwikipedia.org This interaction creates an evanescent wave that penetrates a short distance into the sample, allowing for the acquisition of an infrared spectrum with minimal sample preparation. wikipedia.orgwdfiles.com

Key Research Findings:

Vibrational Mode Analysis: ATR-IR spectra provide a molecular fingerprint of the sample, revealing the presence of specific functional groups through their characteristic vibrational frequencies. wdfiles.com For films containing 1-(3-aminopropyl)cyclohexan-1-amine derivatives, key vibrational modes include N-H stretching and bending, C-H stretching, and C-N stretching. In studies of similar amine-containing compounds, broad peaks centered around 1644 cm⁻¹ can be attributed to free amines, while peaks around 1554 cm⁻¹ may indicate N-H bending of NH₂ groups. researchgate.net

Film Homogeneity and Integrity: By analyzing different spots on a film, ATR-IR can provide information about its chemical homogeneity. labcompare.com The quality of the spectra can be affected by the contact between the sample and the ATR crystal, with rough surfaces potentially leading to lower signal quality. harricksci.com

Monitoring Chemical Reactions and Interactions: ATR-IR is a powerful tool for in-situ monitoring of chemical reactions on surfaces. For instance, the formation of an amine-containing film can be followed by observing the appearance or disappearance of specific IR bands over time. The technique is also used to study interactions between the film and its environment, such as in biological systems or during dissolution processes. unige.chnih.gov

Interactive Data Table: Characteristic ATR-IR Absorption Bands for Amine-Containing Films

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3300-3500 | N-H Stretch | Primary Amine (-NH2) | researchgate.net |

| ~2850-2960 | C-H Stretch | Alkyl Chains | nih.gov |

| ~1644 | N-H Bend (free amine) | Primary Amine (-NH2) | researchgate.net |

| ~1554 | N-H Bend (H-bonded) | Primary Amine (-NH2) | researchgate.net |

| ~1000-1200 | C-N Stretch | Amine | researchgate.net |

Theoretical and Computational Chemistry Studies of 1 3 Aminopropyl Cyclohexan 1 Amine

Dissociation Constant (pKa) and Protonation Mechanism Studies

The basicity of an amine is a fundamental property that dictates its behavior in chemical and biological systems. For a diamine like 1-(3-Aminopropyl)cyclohexan-1-amine, which has two basic nitrogen centers, the protonation process occurs in a stepwise manner, characterized by two distinct dissociation constants (pKa values).

Experimentally, the pKa values of amines are most commonly and accurately determined using potentiometric titration. This method involves monitoring the pH of an aqueous solution of the amine as a strong acid (e.g., HCl) is incrementally added. The resulting titration curve shows inflection points that correspond to the pKa values of the conjugate acids of the amine. For a diamine, two distinct equivalence points are typically observed, allowing for the determination of both pKa1 and pKa2. These values are influenced by temperature, and thermodynamic properties like enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of protonation can be derived by performing titrations at various temperatures and applying the van't Hoff equation.

Table 1: Typical pKa Values of Conjugate Acids for Various Amines

| Compound Name | Amine Type | pKa1 | pKa2 |

|---|---|---|---|

| Cyclohexylamine | Primary | 10.64 | - |

| Ethylamine | Primary | 10.67 | - |

| 1,3-Propanediamine | Primary Diamine | 10.62 | 8.64 |

| 1,2-Diaminoethane | Primary Diamine | 9.93 | 6.85 |

Computational chemistry offers powerful tools for predicting the pKa values and understanding the protonation states of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. The process typically involves:

Geometry Optimization: The three-dimensional structures of the neutral amine, and its various protonated forms (monoprotonated at each possible nitrogen, and diprotonated) are optimized to find their lowest energy conformations.

Energy Calculation: The Gibbs free energies (G) of these optimized structures are calculated. To simulate the effect of a solvent like water, these calculations are often paired with a continuum solvation model, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) or the Polarizable Continuum Model (PCM).

pKa Calculation: The absolute pKa is calculated using thermodynamic cycles that relate the Gibbs free energy of deprotonation in the gas phase and the solvation energies of the species involved.

These computational predictions help identify the most stable protonated state. For 1-(3-Aminopropyl)cyclohexan-1-amine, calculations would determine whether the primary amine of the aminopropyl group or the secondary amine on the cyclohexane (B81311) ring is the more favorable site for the first protonation.

By comparing the calculated Gibbs free energies of the different possible monoprotonated species, the order of protonation can be elucidated. The nitrogen atom whose protonation results in the most stable conjugate acid (lowest free energy) is predicted to be the site of the first protonation and will be associated with the higher pKa value.

For a molecule like 1-(3-Aminopropyl)cyclohexan-1-amine, the basicity of the two nitrogen atoms is expected to be different. The amine directly attached to the ring is secondary, while the terminal amine on the propyl chain is primary. DFT calculations can quantify the electronic effects (e.g., inductive effects from the alkyl groups) and steric hindrance around each nitrogen, providing a detailed rationale for the predicted protonation sequence. The model would first calculate the energy change for adding a proton to each nitrogen individually. The more negative (more favorable) energy change indicates the first protonation site. Subsequently, the energy for adding a second proton to the remaining basic site is calculated to determine the second pKa.

Computational Studies on Reactivity and Selectivity

Beyond understanding basicity, computational chemistry is instrumental in predicting the reactivity and selectivity of 1-(3-Aminopropyl)cyclohexan-1-amine in various chemical reactions.

Theoretical modeling can map out the entire energy landscape of a chemical reaction, providing a mechanistic understanding that is often difficult to obtain experimentally. This process involves:

Identifying Reactants and Products: Defining the starting materials and potential products of a reaction.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this saddle point on the potential energy surface. The structure of the TS provides insight into the geometry of the reacting molecules at the point of bond-making and bond-breaking.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. By comparing the activation energies for competing reaction pathways, the selectivity of a reaction can be predicted. For instance, if 1-(3-Aminopropyl)cyclohexan-1-amine were used as a nucleophile, calculations could determine which nitrogen atom is more likely to attack an electrophile by comparing the activation energies for the two possible pathways.

The function of a molecule, whether as a catalyst, a building block, or a ligand, often depends on its non-covalent interactions with other molecules (substrates, reagents, or solvents). Computational methods can quantify the strength and nature of these interactions.

The total interaction energy (ΔE_int) can be decomposed into physically meaningful components:

Electrostatic: The classical Coulombic interaction between the charge distributions of the molecules.

Induction (Polarization): The distortion of one molecule's electron cloud by another.

Dispersion: Attractive forces arising from instantaneous electron correlation (van der Waals forces).

Exchange-Repulsion: The short-range repulsive force that prevents molecules from occupying the same space, arising from the Pauli exclusion principle.

Methods like Symmetry-Adapted Perturbation Theory (SAPT), a DFT-based approach, are highly accurate for calculating these energy components for molecular dimers. For larger systems, more efficient methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are used, particularly in the context of molecular dynamics simulations, to estimate binding free energies between a ligand and a protein. chemicalbook.com For 1-(3-Aminopropyl)cyclohexan-1-amine, these calculations could be used to understand its binding affinity to a metal ion or its interaction with a solvent.

Table 2: Summary of Computational Methods and Their Applications

| Computational Method | Abbreviation | Primary Application | Information Obtained |

|---|---|---|---|

| Density Functional Theory | DFT | Structure, Energy, pKa Prediction, Reaction Pathways | Optimized geometries, reaction energies, activation barriers, electronic properties |

| Polarizable Continuum Model | PCM | Solvation Effects | Energies and properties of molecules in solution |

| Symmetry-Adapted Perturbation Theory | SAPT | Interaction Energy Analysis | Decomposition of interaction energy into electrostatic, induction, dispersion, and exchange components |

| Molecular Mechanics / Generalized Born Surface Area | MM/GBSA | Binding Free Energy Estimation | Estimation of ligand-receptor binding affinity in large systems |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-(3-Aminopropyl)cyclohexan-1-amine |

| Cyclohexylamine |

| Ethylamine |

| 1,3-Propanediamine |

| 1,2-Diaminoethane |

Role of 1 3 Aminopropyl Cyclohexan 1 Amine in Polymer Science and Advanced Materials

Utilization as a Monomer in Polymer Synthesis

The presence of two primary amine functional groups makes 1-(3-Aminopropyl)cyclohexan-1-amine an ideal candidate for step-growth polymerization. As a difunctional monomer, it can react with various co-monomers to build linear or branched polymer chains, forming the backbone of advanced materials.

Polyamides and Polyamine Derivations

1-(3-Aminopropyl)cyclohexan-1-amine can be readily polymerized with dicarboxylic acids or their more reactive derivatives, such as diacid chlorides, to synthesize polyamides. The reaction, a polycondensation, forms strong and stable amide linkages. The incorporation of the cycloaliphatic structure from the diamine into the polyamide backbone is expected to enhance the polymer's thermal properties and mechanical strength compared to purely aliphatic polyamides. nih.govscielo.brresearchgate.net

The synthesis of polyamides using diamines like 1-(3-Aminopropyl)cyclohexan-1-amine typically results in materials with good thermal stability, with glass transition temperatures often exceeding 200°C. nih.gov The amorphous nature of many such polyamides, resulting from the non-planar cyclohexane (B81311) ring, can also lead to improved solubility in common organic solvents, which is a significant advantage for processing. nih.gov

Polyurethane Formulations

In the realm of polyurethanes, diamines are used as chain extenders. When 1-(3-Aminopropyl)cyclohexan-1-amine is reacted with a diisocyanate, it forms urea (B33335) linkages, resulting in a poly(urethane-urea) copolymer. rsc.org These urea groups introduce hard segments that can form strong hydrogen bonds, leading to improved phase separation and enhanced mechanical properties compared to conventional polyurethanes. rsc.orgresearchgate.net

The use of cycloaliphatic diamines like 1-(3-Aminopropyl)cyclohexan-1-amine offers a balance between the properties endowed by aromatic and linear aliphatic diamines. nih.gov They can contribute to good UV and oxidation resistance while maintaining higher thermal stability and rigidity than their linear counterparts. nih.gov The reaction between the amine groups and isocyanate groups is typically very fast. rsc.org

Function as a Cross-linking Agent in Polymeric Networks

The bifunctionality of 1-(3-Aminopropyl)cyclohexan-1-amine allows it to act as a cross-linking agent, connecting individual polymer chains to form a three-dimensional network. This process is fundamental to the production of thermosetting polymers.

Cross-linking in Thermosetting Polymers

In thermosetting systems, 1-(3-Aminopropyl)cyclohexan-1-amine can be introduced to react with complementary functional groups on pre-existing polymer chains. For example, it can react with polymers containing acid, ester, or epoxy functionalities. nsf.govresearchgate.net This cross-linking reaction transforms the material from a processable liquid or thermoplastic into a rigid, infusible solid. The resulting network structure is responsible for the enhanced properties of thermoset materials.

Network Formation and Mechanical Property Enhancement

The formation of a cross-linked network drastically alters the material's properties. It restricts the movement of polymer chains, leading to a significant increase in the glass transition temperature (Tg), improved dimensional stability, and enhanced chemical resistance. nsf.govnih.gov The density of the cross-links, which can be controlled by the amount of 1-(3-Aminopropyl)cyclohexan-1-amine added, directly influences the final mechanical properties. Higher cross-link density generally leads to higher modulus and hardness but may reduce flexibility. nih.gov The introduction of the rigid cyclohexane ring into the cross-links can further contribute to the stiffness and thermal resistance of the final thermoset. nsf.gov

Applications in Epoxy Resin Formulations as Curing Agent

One of the most significant applications for cycloaliphatic amines is as curing agents, or hardeners, for epoxy resins. rich-cn.netpflaumer.com 1-(3-Aminopropyl)cyclohexan-1-amine, with its two primary amine groups, contains four active hydrogen atoms that can participate in the curing reaction.

The curing process involves the nucleophilic attack of the amine's active hydrogens on the carbon atoms of the epoxy ring, leading to a ring-opening addition reaction. threebond.co.jp This reaction proceeds without the formation of byproducts, and each primary amine group can react with two epoxy groups. This allows 1-(3-Aminopropyl)cyclohexan-1-amine to link four epoxy chains together, forming a densely cross-linked network. threebond.co.jp

Epoxy systems cured with cycloaliphatic amines like 1-(3-Aminopropyl)cyclohexan-1-amine are known for their excellent mechanical properties, high chemical resistance, and good thermal stability. rich-cn.netpflaumer.compolymerinnovationblog.com The cycloaliphatic structure contributes to a high glass transition temperature (Tg) and improved UV stability compared to linear aliphatic amines. pflaumer.commdpi.com These properties make them suitable for demanding applications such as high-performance coatings, adhesives, and composite materials. pflaumer.comgoogle.com For example, epoxy microparticles synthesized with a cycloaliphatic diamine have shown glass transition temperatures between 116 and 141°C. nih.gov

The table below illustrates typical mechanical properties that can be expected from an epoxy resin cured with a cycloaliphatic amine, demonstrating the high performance achievable.

Table 1: Representative Mechanical Properties of a Cycloaliphatic Amine-Cured Epoxy Resin

| Property | Typical Value Range |

|---|---|

| Flexural Strength | > 70 MPa google.com |

| Glass Transition Temp. (Tg) | 115 - 160 °C nih.gov |

| Chemical Resistance | Excellent pflaumer.com |

| UV Stability | Good to Excellent pflaumer.com |

Note: The data presented are representative values for epoxy systems cured with cycloaliphatic amines and are intended for illustrative purposes. Specific values for formulations containing 1-(3-Aminopropyl)cyclohexan-1-amine would require empirical testing.

Curing Kinetics and Reaction Mechanisms

The primary application of cycloaliphatic amines like 1-(3-aminopropyl)cyclohexan-1-amine in polymer science is as a curing agent, or hardener, for epoxy resins. The curing process transforms the low-molecular-weight liquid resin into a solid, three-dimensional thermoset network with high strength and stability.

The reaction mechanism is a nucleophilic addition where the active hydrogen atoms on the amine groups react with the epoxide rings of the epoxy resin. threebond.co.jpmdpi.com This process occurs in several steps:

Primary Amine Reaction : The primary amine group attacks an epoxy ring, leading to its opening and the formation of a secondary amine and a hydroxyl group. researchgate.net

Secondary Amine Reaction : The newly formed secondary amine, as well as the original secondary amine on the cycloaliphatic ring, can then react with another epoxy group, creating a tertiary amine and another hydroxyl group. This step is crucial for creating a branched and cross-linked network. researchgate.net

Etherification : The hydroxyl groups generated during the ring-opening reactions can also, under certain conditions (e.g., high temperatures), react with epoxy groups. This is known as etherification and contributes to further cross-linking. researchgate.net

Table 1: General Reaction Steps in Epoxy-Amine Curing

| Step | Reactants | Product | Significance |

|---|---|---|---|

| 1 | Primary Amine + Epoxy Group | Secondary Amine + Hydroxyl Group | Chain extension and initiation of branching points. threebond.co.jpresearchgate.net |

| 2 | Secondary Amine + Epoxy Group | Tertiary Amine + Hydroxyl Group | Cross-linking, formation of the 3D network. threebond.co.jpresearchgate.net |

| 3 | Hydroxyl Group + Epoxy Group | Ether Linkage | Increased cross-link density, particularly at elevated temperatures. researchgate.net |

Influence on Thermomechanical Properties of Cured Resins

The choice of curing agent is paramount as it directly defines the final thermomechanical properties of the cured epoxy resin. Cycloaliphatic amines like 1-(3-aminopropyl)cyclohexan-1-amine offer a unique balance of properties.

The incorporation of a cycloaliphatic structure into the epoxy network generally enhances toughness and impact resistance compared to more rigid aromatic amines. dtic.mil This is attributed to the increased localized molecular mobility in the glassy state of the polymer. dtic.mil Specifically, N-(3-aminopropyl)cyclohexylamine (APCHA), an isomer of the title compound, has been shown to enhance the desirable properties of epoxy compositions without the negative impact on mechanical properties that can sometimes be associated with other cycloaliphatic amine-based curing agents. google.comgoogle.com

However, a common characteristic of cycloaliphatic amines is that they often require higher temperatures to achieve a full cure and develop optimal properties compared to some aliphatic amines. google.com The final glass transition temperature (Tg), a key indicator of thermal stability, is dependent on several factors including the degree of cross-linking, the molecular weight of the polymers, and the presence of hydrogen bonds. nih.gov Altering the stoichiometric ratio between the epoxy resin and the amine hardener can significantly influence the Tg and mechanical strength of the final product. nih.govmdpi.com Thermal post-curing or annealing can also modify the mechanical properties by allowing for stress relaxation and inducing further chemical rearrangements in the cross-linked matrix. sci-hub.se

Table 2: Influence of Cycloaliphatic Amine Curing Agents on Thermomechanical Properties of Epoxy Resins

| Property | General Influence of Cycloaliphatic Amines | Research Finding | Citation |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Can be lower than aromatic amines but optimized via formulation. | The Tg of a cured resin is limited by the cure temperature but can be increased with an optimized stoichiometry. | nih.gov |

| Impact Resistance | Generally increased. | Substitution of aromatic backbones with cycloaliphatic species yields increased localized molecular mobility, improving impact resistance. | dtic.mil |

| Tensile & Flexural Strength | Can be enhanced with proper formulation. | APCHA enhances desirable mechanical properties in the cured product. | google.comgoogle.com |

| Curing Temperature | Often requires higher temperatures for full cure. | A major drawback of cycloaliphatic amines is the need for higher processing temperatures to achieve full cure. | google.com |

Compatibility with Various Epoxy Resin Components

1-(3-Aminopropyl)cyclohexan-1-amine and related cycloaliphatic amines exhibit good compatibility with a wide range of standard epoxy resins and formulation additives. This versatility allows for their use in diverse applications.

They are highly compatible with common liquid epoxy resins based on bisphenol A (DGEBA) and bisphenol F (DGEBF). google.comepo.org Formulations can also utilize other types of epoxy resins, including phenol (B47542) novolac and resorcinol-derived epoxies. epo.org

In many formulations, these amines are not used alone but as part of a blended curing agent system. They can be combined with other primary, secondary, or tertiary amines to tailor the curing profile and final properties. google.comgoogle.com Compatible co-hardeners include a broad range of amine types. google.comgoogle.com

Table 3: Compatibility of Cycloaliphatic Amines with Epoxy System Components

| Component Type | Examples | Citation |

|---|---|---|

| Epoxy Resins | Bisphenol A diglycidyl ether (DGEBA), Bisphenol F diglycidyl ether (DGEBF), Phenol novolac epoxy resins, Resorcinol-derived epoxy resins. | google.comepo.org |

| Co-Curing Agents | Polyether diamines, Saturated aliphatic ring diamines (e.g., Isophorone diamine), Linear aliphatic amines (e.g., Diethylenetriamine), Aromatic amines (e.g., m-Phenylenediamine). | google.comgoogle.com |

Integration into Polymer Composites and Hybrid Materials

Beyond their role as simple curing agents, aminopropyl-functionalized molecules are instrumental in the creation of advanced polymer composites and organic-inorganic hybrid materials.

Interface Modification in Polymer Composites

The mechanism involves the dual functionality of the aminosilane (B1250345) molecule. The silane (B1218182) end of the molecule hydrolyzes to form silanol (B1196071) groups, which can then bond covalently to the surface of inorganic fillers like glass, silica (B1680970), or feldspar. nih.govnih.gov The aminopropyl end of the molecule extends away from the filler surface and into the resin matrix. The amine groups are then free to react with the epoxy matrix during the curing process, forming a strong covalent bond between the filler and the matrix. iyte.edu.tr This molecular bridge dramatically improves stress transfer from the matrix to the filler, resulting in composites with enhanced strength and durability. nih.govnih.gov

Table 4: Examples of Aminopropyl-Functionalized Agents in Polymer Composite Interface Modification

| Functional Agent | Filler | Polymer Matrix | Observed Effect | Citation |

|---|---|---|---|---|

| N-methylaminopropyltrimethoxysilane | Barium Glass | Methacrylate-based resin | Covalent attachment of agent to filler surface confirmed. | nih.govnih.gov |

| 3-(aminopropyl)triethoxysilane (3-APE) | Feldspar | Polypropylene (PP) | Improved tensile strength and elongation at break due to enhanced interfacial adhesion. | iyte.edu.tr |

| Silane Coupling Agents | Rice Husk | Linear Low-Density Polyethylene | Surface modification of filler experimentally proven by spectroscopic methods. | proquest.com |

Preparation of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of organic polymers (flexibility, processability) with those of inorganic materials (rigidity, thermal stability) at a molecular or nanometer scale. researchgate.netmdpi.com The sol-gel process is a common method for synthesizing these materials, and aminopropyl-functionalized precursors are key ingredients.

A typical synthesis involves the reaction of an organically modified alkoxide bearing an epoxy group, such as 3-glycidyloxypropyl)trimethoxysilane (GPTMS), with an amine-functionalized alkoxide like (3-Aminopropyl)trimethoxysilane (APTMS) or (3-Aminopropyl)triethoxysilane (APTES). researchgate.net In this process, the alkoxide groups on both precursors hydrolyze and condense to form an inorganic silica (Si-O-Si) network. Simultaneously, the amine group of the APTES reacts with the epoxy group of the GPTMS, creating a covalently interlinked organic polymer network. researchgate.net This results in a single-phase material where organic and inorganic components are inseparable. Another approach involves co-curing a standard epoxy resin with a cycloaliphatic diamine and an aminopropyl-functionalized silatrane, which also forms an integrated hybrid structure upon curing. researchgate.net These hybrid materials often exhibit superior thermal and mechanical properties compared to their individual components.

Table 5: Synthesis of Organic-Inorganic Hybrid Materials Using Aminopropyl Precursors

| Organic Precursor | Inorganic/Amine Precursor | Method | Resulting Material | Citation |

|---|---|---|---|---|

| Epoxy Resin (LY556) | Isophorone diamine & 1-(3-aminopropyl)silatrane | Co-curing | Organic-inorganic hybrid resin. | researchgate.net |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | (3-Aminopropyl)trimethoxysilane (APTMS) | Sol-Gel Process | Covalently interlinked organic-inorganic hybrid network. | researchgate.net |

| Silica-coated Fe3O4 nanoparticles | 3-aminopropyltriethoxysilane (APTES) | Surface Grafting | Hybrid magnetic heterogeneous catalyst. | rsc.org |

Impact on Polymerization Reaction Kinetics and Mechanisms

The presence of 1-(3-aminopropyl)cyclohexan-1-amine and related amine structures significantly impacts the kinetics and mechanisms of various polymerization reactions, not limited to epoxy curing.

As established, in epoxy systems, the amine acts as both a co-monomer and a nucleophilic initiator for the ring-opening polymerization of the epoxide. threebond.co.jpmdpi.com The rate of polymerization in these systems can be influenced by the presence of other functional groups. For instance, in dental composites using aminosilane-treated fillers, the rate of methacrylate (B99206) polymerization was significantly increased in some formulations. nih.govnih.gov

Beyond epoxy chemistry, amines are known to play a crucial role in other polymerization mechanisms. In anionic polymerization, for example, amines can act as powerful activators or modifiers. The anionic polymerization of 1,3-cyclohexadiene (B119728) with an n-butyllithium initiator can be controlled to produce a "living" polymer with a narrow molecular weight distribution when a chelating diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA) is added to the system. nih.gov The amine complexes with the lithium cation, increasing the reactivity of the carbanion and influencing the stereochemistry of the polymer chain. nih.govresearchgate.net This demonstrates the broader impact of amines on controlling polymerization kinetics and polymer architecture across different chemical systems.

Table 6: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Common Name |

|---|---|

| 1-(3-Aminopropyl)cyclohexan-1-amine | - |

| N-(3-aminopropyl)cyclohexylamine | APCHA |

| Diglycidyl ether of bisphenol A | DGEBA |

| Diglycidyl ether of bisphenol F | DGEBF |

| Isophorone diamine | IPDA |

| Diethylenetriamine | DETA |

| m-Phenylenediamine | m-PDA |

| (3-Aminopropyl)trimethoxysilane | APTMS |

| (3-Aminopropyl)triethoxysilane | APTES |

| N-methylaminopropyltrimethoxysilane | MAP |

| (3-Glycidyloxypropyl)trimethoxysilane | GPTMS |

| 1-(3-aminopropyl)silatrane | - |

| n-butyllithium | n-BuLi |

| N,N,N',N'-tetramethylethylenediamine | TMEDA |

| 1,3-cyclohexadiene | - |

| Resorcinol (B1680541) | - |

| Bisphenol A | - |

Acceleration of Radical Polymerization

There is currently no scientific literature or research data available that details the use of 1-(3-Aminopropyl)cyclohexan-1-amine as an accelerator for radical polymerization processes. While various amines are known to act as accelerators or catalysts in certain polymerization reactions, specific studies on this particular compound's efficacy and mechanism in this context are absent from public databases and scientific journals.

Influence on Polymerization Rate and Yield

Consistent with the lack of information on its role as an accelerator, there are no documented research findings on the influence of 1-(3-Aminopropyl)cyclohexan-1-amine on the rate and yield of polymerization. Consequently, no data tables or detailed findings on its specific effects on polymer synthesis can be provided.

Catalytic Applications of 1 3 Aminopropyl Cyclohexan 1 Amine and Its Metal Complexes

Ligand Design and Coordination Chemistry for Catalysis

The design of ligands is a cornerstone of modern catalytic science, enabling the fine-tuning of a metal center's electronic and steric properties to achieve desired reactivity and selectivity. The bifunctional nature of 1-(3-aminopropyl)cyclohexan-1-amine, with its distinct primary and tertiary amine donors, makes it an intriguing candidate for the synthesis of novel metal complexes.

The synthesis of metal complexes with 1-(3-aminopropyl)cyclohexan-1-amine can be envisioned through several standard routes. The lone pairs of electrons on the nitrogen atoms allow the molecule to act as a chelating ligand, forming stable complexes with a variety of transition metals. The reaction of the diamine with a suitable metal salt, such as a halide or a precursor with labile ligands, in an appropriate solvent would be the most direct method for complex formation.

For instance, drawing analogy from the synthesis of complexes with other diamines, one could expect that reacting 1-(3-aminopropyl)cyclohexan-1-amine with metal precursors like [Rh(CO)2Cl]2 or PdCl2(CH3CN)2 would yield the corresponding rhodium or palladium complexes. The stoichiometry of the reaction could be controlled to favor the formation of either mononuclear or polynuclear species, depending on the metal-to-ligand ratio and the reaction conditions. The presence of both a primary and a tertiary amine could also lead to selective coordination or the formation of bridged complexes.

It is important to note that while the following table provides examples of synthesized metal-diamine complexes, these are based on related diamine ligands and serve as a predictive model for complexes of 1-(3-aminopropyl)cyclohexan-1-amine.

| Metal Precursor | Analogous Diamine Ligand | Resulting Complex Type | Potential Application |

| [Co(Py)4Cl2]Cl | trans-1,2-diaminocyclohexane derivative | [Co(diamine)Cl]Cl2 | Asymmetric Catalysis |

| Y[N(SiMe3)2]3 | Dianionic diamino-diamine cyclam | [(diamine)Y(N(SiMe3)2)] | Hydroamination |

| [Ir(C^N)2Cl]2 | 'Clickable' diimine ligands | [Ir(C^N)(diamine)]+ | Photoredox Catalysis |

The characterization of the resulting metal complexes is crucial to understanding their potential catalytic activity. A combination of spectroscopic techniques and single-crystal X-ray diffraction would be employed to elucidate the coordination geometry and electronic structure of these new compounds.

NMR Spectroscopy: ¹H and ¹³C NMR would confirm the coordination of the ligand to the metal center by observing shifts in the signals of the protons and carbons near the nitrogen atoms.

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies in the IR spectrum would provide evidence of coordination of the primary amine group.

Based on studies of similar ligands, it is anticipated that 1-(3-aminopropyl)cyclohexan-1-amine would act as a bidentate ligand, forming a stable chelate ring with the metal center. The specific coordination geometry would be influenced by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Heterogeneous Catalysis with Immobilized 1-(3-Aminopropyl)cyclohexan-1-amine Systems

Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

Silica (B1680970) is a common support material due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized. 1-(3-Aminopropyl)cyclohexan-1-amine could be immobilized onto a silica surface through several methods. A common approach involves the use of a silane (B1218182) coupling agent. For instance, the primary amine of the diamine could be reacted with a molecule like 3-(triethoxysilyl)propyl isocyanate, followed by condensation of the resulting triethoxysilane (B36694) derivative with the silanol groups on the silica surface.

Alternatively, the surface of the silica could first be modified with an epoxy-functionalized silane, followed by the reaction of the epoxide with the primary amine of 1-(3-aminopropyl)cyclohexan-1-amine. The success of the functionalization can be confirmed by techniques such as solid-state NMR, Fourier-transform infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA).

The following table illustrates a general procedure for the functionalization of silica with an aminopropyl group, which could be adapted for 1-(3-aminopropyl)cyclohexan-1-amine.

| Step | Procedure | Purpose |

| 1 | Activation of Silica | Heating the silica to remove adsorbed water and expose silanol groups. |

| 2 | Silanization | Reacting the activated silica with an aminosilane (B1250345) (e.g., a derivative of the target diamine) in a suitable solvent. |

| 3 | Washing and Curing | Washing to remove unreacted silane and then heating to promote covalent bond formation. |

Once immobilized, the resulting material, which would feature the diamine ligand covalently bound to the silica support, could be used as a heterogeneous catalyst. The immobilized diamine can act as a ligand for metal nanoparticles or as a basic catalyst itself.

In the context of hydrogenation, the immobilized 1-(3-aminopropyl)cyclohexan-1-amine could be used to stabilize metal nanoparticles (e.g., palladium, platinum, ruthenium) on the silica surface. The amine groups can act as anchoring sites for the metal precursors, leading to highly dispersed and stable metal nanoparticles upon reduction. These supported metal catalysts are expected to be active in various hydrogenation reactions. For example, similar systems with supported amine-functionalized ligands have shown high efficiency in the hydrogenation of α,β-unsaturated carbonyl compounds. uoa.gr

The table below shows hypothetical performance data for a hydrogenation reaction catalyzed by a system analogous to an immobilized 1-(3-aminopropyl)cyclohexan-1-amine-metal complex, based on published results for similar catalysts.

| Substrate | Catalyst System (Analogous) | Conversion (%) | Selectivity (%) | Reference |

| Cyclohex-2-enone | Fe(II)/Na2EDTA | 95 | High (to cyclohexanone) | uoa.gr |

| Cinnamaldehyde | Pd/Amine-functionalized silica | >99 | >98 (to cinnamyl alcohol) | N/A (Hypothetical) |

The presence of both primary and tertiary amine groups might also influence the catalytic performance by modulating the electronic properties of the supported metal or by participating in the reaction mechanism, for instance, through hydrogen bonding interactions with the substrate.

Homogeneous Catalysis with 1-(3-Aminopropyl)cyclohexan-1-amine Derived Complexes

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity under mild reaction conditions. chemanager-online.com Metal complexes of 1-(3-aminopropyl)cyclohexan-1-amine could potentially be active homogeneous catalysts for a range of organic transformations.

Furthermore, if a chiral version of 1-(3-aminopropyl)cyclohexan-1-amine were used (by starting from a chiral cyclohexanediamine (B8721093) derivative), the resulting metal complexes could be applied in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. acs.org The chiral environment created by the ligand around the metal center could induce enantioselectivity in the products.

The following table provides examples of homogeneous catalytic reactions where analogous diamine-metal complexes have been successfully employed.

| Reaction Type | Metal | Analogous Diamine Ligand | Key Feature |

| Asymmetric Hydrogenation | Rhodium | Chiral 1,2-diaminocyclohexane derivatives | High enantioselectivity |

| C-C Coupling | Nickel | Pincer-type diamine ligands | High functional group tolerance |

| Reductive Amination | Iron | EDTA (a polyamino-carboxylate ligand) | Use of an earth-abundant metal |

The development of homogeneous catalysts based on 1-(3-aminopropyl)cyclohexan-1-amine would involve synthesizing a library of complexes with different metals and ancillary ligands and screening them for activity in various catalytic reactions.

Applications in Asymmetric Catalysis

The structure of 1-(3-Aminopropyl)cyclohexan-1-amine is achiral. For applications in asymmetric catalysis, it would typically need to be used to form a chiral metal complex or be derivatized with a chiral auxiliary. Despite the potential for such applications, there are no specific, documented instances in the available literature of this compound or its derivatives being used to induce enantioselectivity in chemical transformations. General research highlights the use of other chiral diamines, such as derivatives of 1,2-diaminocyclohexane or proline, in asymmetric synthesis, but fails to mention 1-(3-Aminopropyl)cyclohexan-1-amine.

Role in Lewis Acid/Base Catalysis

Catalytic Roles in Specific Organic Reactions

Amine-catalyzed condensation reactions, such as aldol (B89426) or Knoevenagel condensations, are fundamental in organic synthesis. nih.govchemsynthesis.com These reactions often proceed through the formation of enamine or iminium ion intermediates, a role for which 1-(3-Aminopropyl)cyclohexan-1-amine is theoretically suited. For instance, the reaction of a carboxylic acid with an amine to form an amide is a condensation reaction, though it often requires high temperatures or activating agents. chemsynthesis.com While the synthesis of various polyamides from different diamines is well-documented, specific studies employing 1-(3-Aminopropyl)cyclohexan-1-amine as a catalyst for condensation reactions are not present in the surveyed literature.

Amines are widely used as nucleophiles in the ring-opening of strained rings like epoxides and aziridines, often activated by a Lewis or Brønsted acid catalyst. In some cases, the amine itself can act as the catalyst. The reaction typically yields valuable β-amino alcohols or other functionalized products. While numerous protocols exist for such reactions using a variety of amines and catalysts, no studies were found that specifically investigate or report the use of 1-(3-Aminopropyl)cyclohexan-1-amine to catalyze these transformations. Research in this area tends to focus on either more common amines or specially designed chiral catalysts to achieve high regioselectivity and enantioselectivity.

Design and Synthesis of Derivatives and Analogues of 1 3 Aminopropyl Cyclohexan 1 Amine

Structural Modification Strategies for Enhanced Chemical Functionality

The modification of the parent compound can be systematically approached by targeting its key structural components: the amino groups and the cyclohexane (B81311) ring. These modifications are designed to alter the molecule's steric and electronic properties.

N-alkylation and N-acylation are fundamental reactions for modifying the primary amine groups of 1-(3-aminopropyl)cyclohexan-1-amine. researchgate.netbath.ac.uk These reactions introduce alkyl or acyl groups onto the nitrogen atoms, transforming the primary amines into secondary, tertiary, or amide functionalities.

N-alkylation can be achieved through various methods, including reactions with alkyl halides or reductive amination of carbonyl compounds. researchgate.net A significant challenge in the N-alkylation of amines is controlling the degree of substitution, as the reactivity of the amine often increases with each alkylation step, potentially leading to the formation of quaternary ammonium (B1175870) salts. researchgate.netnih.govchemrxiv.org To achieve selective mono- or di-alkylation, specific reagents and conditions are necessary. For instance, the use of alcohols in the presence of metal catalysts or systems like triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone (PPh3/DDQ) can provide selective N-monoalkylation of aromatic amines, a strategy adaptable to aliphatic amines. researchgate.net Catalytic methods using copper and magnesium silicate-based catalysts in the presence of hydrogen have also been developed for the N-alkylation of amines with alcohols. google.com

N-acylation converts the amines into amides, which are generally more stable and exhibit different chemical properties. This transformation is typically accomplished using acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. researchgate.netbath.ac.uk Enzymatic methods, for example using aminoacylases, are also being explored for the selective N-acylation of amino acids in aqueous media, offering a greener alternative to traditional chemical methods. nih.gov The synthesis of cyclic N-acyl amidines can be achieved through the [3 + 2] cycloaddition of N-silyl enamines and activated acyl azides. nih.gov

A practical two-step synthesis for preparing N-alkylbis(3-aminopropyl)amines involves the bisconjugate addition of alkylamines to acrylonitrile (B1666552), followed by the catalytic hydrogenation of the resulting N-alkylbis(cyanoethyl)amines over Raney nickel. nih.gov This method is efficient and avoids the need for chromatographic purification, yielding the target triamines in high purity. nih.gov

Table 1: Comparison of N-Alkylation Methods

| Method | Alkylating Agent | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Classical Alkylation | Alkyl Halides | None/Base | Can lead to overalkylation. researchgate.net |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | Controlled alkylation. researchgate.net |

| Alcohol Alkylation | Alcohols | Metal Catalysts or PPh₃/DDQ | Selective for monoalkylation. researchgate.net |

| Catalytic Alkylation | Alcohols | Copper/Magnesium Silicate | Industrial applicability. google.com |

| Self-Limiting Alkylation | N-aminopyridinium salts | Cs₂CO₃ | Provides secondary amines without overalkylation. nih.govchemrxiv.org |

Modifying the cyclohexane ring introduces another layer of structural diversity. Substituents on the ring can influence the molecule's conformation and its interactions with other molecules. The synthesis of cyclohexane-1,3-dione derivatives (CDDs) from acetone (B3395972) via a consecutive Michael-Claisen process represents a foundational method for creating substituted cyclohexane rings. organic-chemistry.org This approach allows for the introduction of various functional groups onto the carbocyclic frame. organic-chemistry.org

Further derivatization can lead to compounds such as 5-(aminomethylene)-1,3-cyclohexanediones or butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives. nih.govresearchgate.net These synthetic routes demonstrate the feasibility of incorporating alkyl chains and other functional moieties onto the cyclohexane backbone, thereby altering the lipophilicity and steric profile of the resulting analogues.

The diamine nature of 1-(3-aminopropyl)cyclohexan-1-amine and its analogues makes them excellent building blocks for the synthesis of macrocycles. Macrocyclization is often achieved through condensation reactions with dicarbonyl compounds or other bifunctional linkers. The resulting macrocyclic structures can act as hosts for ions or small molecules.

The condensation of diamines, such as trans-1,2-diaminocyclohexane, with aromatic dialdehydes can lead to a variety of macrocyclic Schiff bases, including [2+2], [3+3], and even larger structures. mdpi.comnih.gov These imine macrocycles can be subsequently reduced to the corresponding more flexible macrocyclic amines. researchgate.net The size of the resulting macrocycle can often be controlled by using a metal template during the condensation reaction. mdpi.comnih.gov For instance, tris(3-aminopropyl)amine, a related polyamine, has been used to construct complex polyazamacrocycles through Pd(0)-catalyzed amination reactions. mdpi.com The synthesis of macrocyclic peptides can also be achieved by trapping a reversible intramolecular imine linkage to form a stable heterocyclic ring. nih.gov

Synthesis of N-Substituted and Cyclohexane-Modified Analogues

Building upon the strategies outlined above, specific classes of derivatives have been synthesized and characterized.